molecular formula C9H12 B6253286 2-ethynylbicyclo[4.1.0]heptane, Mixture of diastereomers CAS No. 2138312-94-2

2-ethynylbicyclo[4.1.0]heptane, Mixture of diastereomers

Cat. No.: B6253286
CAS No.: 2138312-94-2
M. Wt: 120.2
InChI Key:
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Description

2-Ethynylbicyclo[4.1.0]heptane is a compound consisting of a bicyclic structure with an ethynyl group attached to it. The mixture of diastereomers refers to the presence of multiple stereoisomers that are not mirror images of each other. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Transition Metal-Catalyzed Cycloisomerization: One common method involves the cycloisomerization of 1,6-enynes using transition metal catalysts. This process typically requires a metal such as palladium or rhodium to facilitate the formation of the bicyclic structure.

  • Ring-Opening Reactions: The release of cyclopropyl ring strain can drive ring-opening reactions, which can be initiated by coordination to a metal species.

Industrial Production Methods: The industrial production of 2-ethynylbicyclo[4.1.0]heptane involves scaling up the synthetic routes mentioned above. This may include optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Types of Reactions:

  • Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

  • Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.

  • Substitution: Substitution reactions can occur at various positions on the bicyclic structure, often involving nucleophilic or electrophilic substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reagents such as halogens (e.g., bromine) and strong bases (e.g., sodium amide) are often used.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alkenes, alkanes

  • Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

2-Ethynylbicyclo[4.1.0]heptane has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound can be used as a probe to study biological systems, including enzyme interactions and cellular processes.

  • Industry: Utilized in the production of specialty chemicals and materials, leveraging its reactivity and structural properties.

Mechanism of Action

The mechanism by which 2-ethynylbicyclo[4.1.0]heptane exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.

  • Bicyclo[4.1.0]heptenes: These molecules are structurally related but lack the ethynyl group, leading to different chemical properties and applications.

Uniqueness: 2-Ethynylbicyclo[4.1.0]heptane stands out due to its ethynyl group, which imparts unique reactivity and potential for diverse applications compared to its similar counterparts.

Properties

CAS No.

2138312-94-2

Molecular Formula

C9H12

Molecular Weight

120.2

Purity

95

Origin of Product

United States

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